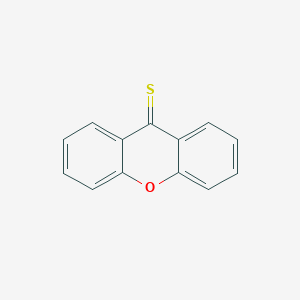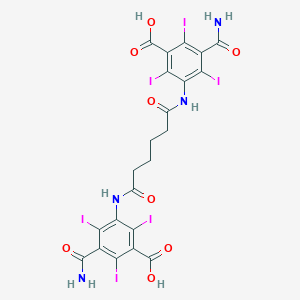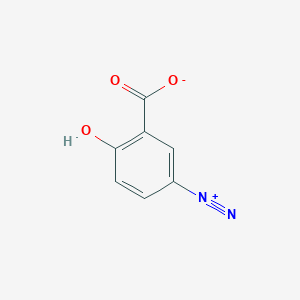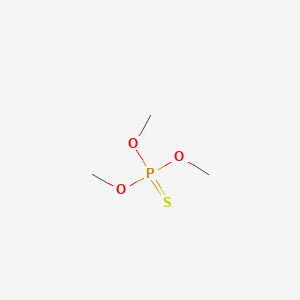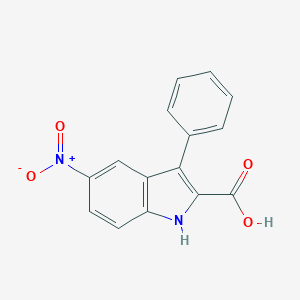
Molybdenum-97
Overview
Description
Molybdenum-97 is a stable isotope of the element molybdenum, which has the atomic number 42. Molybdenum is a transition metal known for its high melting point and strength. This compound has a mass number of 97, consisting of 42 protons and 55 neutrons. This isotope is naturally occurring and makes up approximately 9.58% of molybdenum found in nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Molybdenum-97 can be isolated from natural molybdenum through various separation techniques, including gas diffusion and centrifugation. These methods exploit the slight differences in mass between the isotopes to achieve separation.
Industrial Production Methods: In industrial settings, molybdenum is typically extracted from molybdenite ore (molybdenum disulfide) through a series of processes. The ore is first roasted in the presence of oxygen to form molybdenum trioxide. This is then reduced using hydrogen gas to produce pure molybdenum metal. The isotopic separation of this compound from other isotopes is usually performed using advanced centrifugation techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form molybdenum trioxide (MoO3) when heated in the presence of oxygen.
Reduction: It can be reduced from molybdenum trioxide to molybdenum metal using hydrogen gas.
Substitution: this compound can form various compounds through substitution reactions with halogens, forming molybdenum halides such as molybdenum hexafluoride (MoF6) and molybdenum pentachloride (MoCl5).
Common Reagents and Conditions:
Oxidation: Oxygen gas at high temperatures.
Reduction: Hydrogen gas at elevated temperatures.
Substitution: Halogen gases such as fluorine and chlorine under controlled conditions.
Major Products:
Oxidation: Molybdenum trioxide (MoO3).
Reduction: Pure molybdenum metal.
Substitution: Molybdenum halides like molybdenum hexafluoride and molybdenum pentachloride.
Scientific Research Applications
Molybdenum-97 has several applications in scientific research:
Chemistry: Used as a tracer isotope in studying chemical reactions and processes.
Biology: Plays a role in the study of molybdenum-containing enzymes, which are crucial for various biological processes.
Medicine: Utilized in the development of radiopharmaceuticals for diagnostic imaging.
Industry: Employed in the production of high-strength alloys and as a catalyst in chemical reactions.
Mechanism of Action
Molybdenum-97 exerts its effects primarily through its role as a cofactor in various enzymes. These enzymes, such as xanthine oxidase, aldehyde oxidase, and sulfite oxidase, are involved in critical metabolic pathways. This compound facilitates the transfer of oxygen atoms and electrons, cycling between its +4 and +6 oxidation states. This cycling is essential for the catalytic activity of these enzymes, enabling processes like purine metabolism, aldehyde detoxification, and sulfur amino acid metabolism .
Comparison with Similar Compounds
Molybdenum-97 can be compared with other isotopes of molybdenum, such as molybdenum-95 and molybdenum-98. While all these isotopes share similar chemical properties, their differences lie in their nuclear properties and applications:
Molybdenum-95: Another stable isotope, used in nuclear medicine and as a neutron absorber in nuclear reactors.
Molybdenum-98: The most abundant isotope of molybdenum, used in the production of molybdenum-99, which decays to technetium-99m, a widely used medical imaging isotope.
This compound is unique due to its specific nuclear properties, making it particularly useful in certain scientific and industrial applications .
Properties
IUPAC Name |
molybdenum-97 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKXTWBITQBERF-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[97Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mo | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30932168 | |
| Record name | (~97~Mo)Molybdenum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.906017 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14392-19-9 | |
| Record name | Molybdenum, isotope of mass 97 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014392199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~97~Mo)Molybdenum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


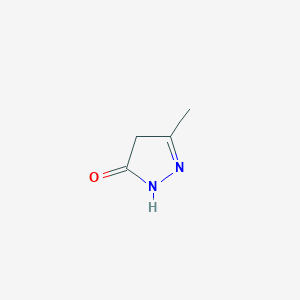
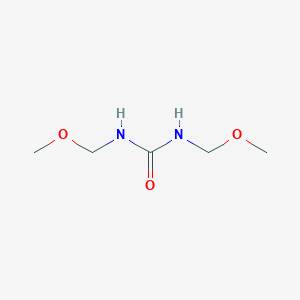
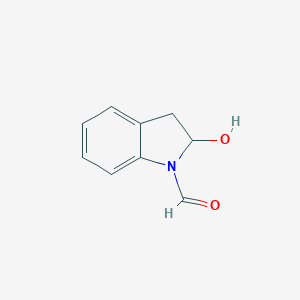
![2-amino-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid](/img/structure/B87148.png)
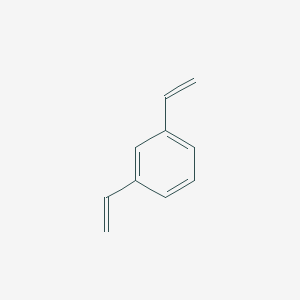
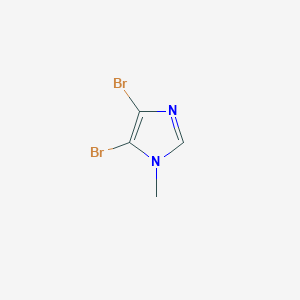
![[Bis(trifluoroacetoxy)iodo]pentafluorobenzene](/img/structure/B87154.png)
